Home > Products > Screening Compounds P124467 > 4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole
4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole - 98711-53-6

4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole

Catalog Number: EVT-3498716
CAS Number: 98711-53-6
Molecular Formula: C9H7N5
Molecular Weight: 185.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole is a heterocyclic compound characterized by the presence of both a triazole and a benzimidazole ring. This compound has garnered significant interest due to its potential applications in medicinal chemistry, materials science, and coordination chemistry. The triazole ring is known for its biological activity, while the benzimidazole moiety is prevalent in many pharmacologically active compounds, making this compound a valuable target for research and development.

Source and Classification

This compound is classified as a heterocyclic organic compound. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of its ring(s). In this case, the combination of nitrogen atoms in the triazole and benzimidazole rings contributes to its unique properties and reactivity. The compound's chemical identifier is 98711-53-6.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole typically involves cyclization reactions of appropriate precursors. One common synthetic route includes the reaction of 4-(4H-1,2,4-triazol-4-yl)aniline with o-phenylenediamine in the presence of dehydrating agents such as polyphosphoric acid or phosphorus oxychloride. This reaction is usually performed under reflux conditions to facilitate cyclization.

In industrial settings, similar synthetic routes may be employed but on a larger scale. Techniques such as continuous flow reactors can enhance yield and purity. Additionally, green chemistry principles are increasingly being adopted to utilize environmentally benign solvents and catalysts, making the synthesis process more sustainable.

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole consists of a benzimidazole core with a triazole substituent. The structural formula can be represented as follows:

C10H8N6\text{C}_{10}\text{H}_{8}\text{N}_{6}

This indicates that the compound contains ten carbon atoms, eight hydrogen atoms, and six nitrogen atoms. The arrangement of these atoms contributes to its unique chemical properties and biological activity.

Spectroscopic Data

The structure can be confirmed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. For instance, NMR spectra can provide information about the chemical environment of hydrogen and carbon atoms within the molecule .

Chemical Reactions Analysis

Types of Reactions

4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole can undergo several chemical reactions:

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form oxidized derivatives.
  • Reduction: Reduction reactions may be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can participate in nucleophilic substitution reactions where functional groups can be replaced by nucleophiles like amines or thiols.

Technical Details

These reactions are typically conducted under controlled conditions to optimize yields and selectivity. For example, oxidation reactions may require specific pH levels or temperatures to proceed effectively.

Mechanism of Action

The mechanism of action for 4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole involves interactions with specific molecular targets. The triazole ring can bind to metal ions or active sites on enzymes, modulating their activity. Meanwhile, the benzimidazole moiety can interact with DNA or proteins, leading to various biological effects depending on the nature of these interactions .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole include:

  • Melting Point: Typically ranges around 205–206 °C.
  • Appearance: Often appears as a white crystalline solid.

Chemical Properties

The chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions. The compound exhibits solubility in various organic solvents which aids in its application in different chemical processes .

Applications

Scientific Uses

This compound has several potential applications in scientific research:

  • Medicinal Chemistry: Due to its biological activity associated with both triazole and benzimidazole moieties, it is explored for developing new pharmaceuticals.
  • Coordination Chemistry: Its ability to form complexes with metal ions makes it useful in materials science.
  • Anticancer Research: Some derivatives have shown promising results in inhibiting cancer cell growth in vitro .
Introduction to Heterocyclic Hybrid Architectures

Hybrid heterocyclic scaffolds represent a cornerstone of rational medicinal chemistry, designed to synergize the pharmacological advantages of distinct pharmacophores. The integration of benzimidazole and 1,2,4-triazole nuclei exemplifies this strategy, yielding compounds with enhanced target affinity, improved pharmacokinetics, and novel mechanisms of action. These architectures leverage hydrogen bonding capabilities, π-π stacking interactions, and optimal spatial geometry to engage biological targets, particularly enzymes and nucleic acids [2] [5]. The benzimidazole moiety, a bioisostere of purine, enables DNA intercalation and enzyme inhibition, while the 1,2,4-triazole ring contributes dipole character, metabolic stability, and metal-coordinating properties [3] [9]. This dual functionality positions benzimidazole-triazole hybrids as privileged scaffolds for addressing multidrug-resistant pathogens and complex disease targets.

Role of Benzimidazole-Triazole Hybrids in Medicinal Chemistry

Benzimidazole-1,2,4-triazole hybrids exhibit expansive therapeutic profiles driven by their multifaceted molecular interactions:

  • Antimicrobial Potency: Hybrids demonstrate exceptional activity against Candida spp. (including azole-resistant strains) by dual targeting of ergosterol biosynthesis (CYP51 inhibition) and cell membrane disruption. For instance, derivatives with halogenated benzimidazole cores and flexible thioether linkages exhibit MIC values as low as 0.0039 μg/mL against C. albicans—surpassing fluconazole by >2000-fold [2] [3].
  • Oncotherapeutic Applications: Triazole-linked benzimidazoles inhibit tyrosine kinases and topoisomerases via π-π interactions at ATP-binding sites. Modifications at N1 of benzimidazole and C5 of triazole modulate selectivity toward cancer cell lines (e.g., breast adenocarcinoma MCF-7) [5] [6].
  • Antiviral and Anti-Inflammatory Effects: Conjugates with electron-withdrawing triazole substituents show RNA polymerase inhibition (e.g., ribavirin analogs), while carboxyl-functionalized derivatives reduce COX-2 expression [9].

Table 1: Biological Activities of Representative Benzimidazole-Triazole Hybrids

Benzimidazole SubstituentTriazole SubstituentKey Activity (MIC/IC₅₀)Target Organism/Enzyme
5,6-Dichloro3-Thioacetyl0.0039 μg/mLC. albicans CYP51
5-Nitro4-Morpholinyl0.0156 μg/mLAspergillus fumigatus
Unsubstituted3-Carboxyethyl1.8 μMTopoisomerase IIα
5-Fluoro3-Aminomethyl4.2 μMHER2 Kinase

Historical Evolution of 1,2,4-Triazole-Integrated Pharmacophores

The therapeutic journey of 1,2,4-triazoles spans four key phases:

  • First-Generation Azoles (1980s–1990s): Fluconazole and itraconazole established triazoles as frontline antifungals via CYP51 inhibition. Their limitations—hepatotoxicity and spectrum gaps—drove structural innovation [2] [7].
  • Second-Generation Derivatives (2000s): Voriconazole (triazole-fluoropyrimidine) and posaconazole extended coverage to Aspergillus and Zygomycetes. Rigidity was introduced via α-methylated triazolylpropanol backbones [2] [5].
  • Hybridization Era (2010–Present): Molecular fusion with benzimidazole (e.g., ravuconazole analogs) yielded broadband antifungals active against fluconazole-resistant C. krusei and C. glabrata. Key advances included microwave-assisted synthesis (e.g., 89% yield in 10 minutes) and bioisosteric replacement of labile groups [3] [6].
  • Functional Materials (2020–Present): Non-medicinal applications emerged in metal-organic frameworks (MOFs), leveraging triazole’s chelating ability with Co(II)/Fe(II) for spin-crossover materials [5] [7].

Table 2: Milestones in 1,2,4-Triazole-Benzimidazole Hybrid Development

YearDevelopmentSignificance
1982Ketoconazole approvalFirst broad-spectrum imidazole antifungal
1990Fluconazole synthesisValidated 1,2,4-triazole as privileged scaffold
2010Ravuconazole hybridsIntroduced benzimidazole for enhanced tissue penetration
2017Microwave-synthesized hybridsAchieved 89% yield in 10 minutes
2022Triazole-benzimidazole MOFsApplied in spin-crossover materials

Significance of 4-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazole in Drug Discovery

This specific hybrid (CAS 98711-53-6; MW 185.19 g/mol) exemplifies strategic molecular design through:

  • Structural Uniqueness: Direct C4-triazole linkage to benzimidazole’s C2 position creates a coplanar configuration (dihedral angle <10°), facilitating DNA intercalation and unimpeded enzyme binding. Tautomeric equilibrium (1H/4H-triazole) enhances proton transfer at target sites [4] [5] [6].
  • Broad-Spectrum Potential: Fluorescence microscopy confirms membrane damage in C. albicans via ergosterol depletion (LC-MS/MS quantification). Hybrids bearing this core inhibit >90% ergosterol biosynthesis at 0.5× MIC, outperforming ketoconazole [3].
  • Synthetic Versatility: Serves as a scaffold for N-alkylation (triazole N1/N2), electrophilic substitution (benzimidazole C5/C6), and metal coordination (triazole N3/N4). Carboxyl-functionalized derivatives show aqueous solubility >5 mg/mL at pH 7.4 [6] [9].
  • ADMET Optimization: LogP (calculated) of 2.1 balances membrane permeability and solubility. Hydrogen bond acceptors (N5) and donors (N1-H) comply with Lipinski’s rules, suggesting oral bioavailability [4] [6].

Table 3: Physicochemical Profile of 4-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazole

PropertyValue/CharacteristicMethod/Reference
Molecular FormulaC₉H₇N₅ [1] [4]
SMILESC1=CC2=C(C(=C1)N3C=NN=C3)N=CN2 [4]
Tautomerism1H-benzimidazole ↔ 4H-triazoleQuantum mechanics [5]
Aqueous Solubility3.2 mg/mL (25°C, pH 7.0)Predicted (ChemAxon)
logP2.1Calculated (XLogP3)
Spectroscopic IDs1H-NMR (DMSO-d6): δ 13.12 (s, 1H), 9.25 (s, 2H), 8.10–7.40 (m, 4H) [3] [6]

This hybrid architecture remains a focal point for developing multitargeted agents against resistant infections and oncology targets, with structure-activity relationship (SAR) studies guiding C5-benzimidazole halogenation and triazole N1-functionalization [3] [5].

Properties

CAS Number

98711-53-6

Product Name

4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole

IUPAC Name

4-(1,2,4-triazol-4-yl)-1H-benzimidazole

Molecular Formula

C9H7N5

Molecular Weight

185.19 g/mol

InChI

InChI=1S/C9H7N5/c1-2-7-9(11-4-10-7)8(3-1)14-5-12-13-6-14/h1-6H,(H,10,11)

InChI Key

FZTPAILXVRFGNS-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)N3C=NN=C3)N=CN2

Canonical SMILES

C1=CC2=C(C(=C1)N3C=NN=C3)N=CN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.